molecular formula C13H10FNO2 B8154684 Methyl 4-(2-fluoropyridin-4-yl)benzoate

Methyl 4-(2-fluoropyridin-4-yl)benzoate

Cat. No.: B8154684
M. Wt: 231.22 g/mol
InChI Key: IIDOZQFIIPNAGL-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluoropyridin-4-yl)benzoate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which is further connected to a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-fluoropyridin-4-yl)benzoate typically involves the coupling of a fluoropyridine derivative with a benzoate ester. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes a palladium catalyst to form the carbon-carbon bond between the pyridine and benzoate moieties . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluoropyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2-fluoropyridin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(2-fluoropyridin-4-yl)benzoate exerts its effects is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the electronic distribution within the molecule and affect its reactivity and interactions with biological targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-fluoropyridin-2-yl)benzoate
  • Methyl 4-(5-formylpyridin-2-yl)benzoate
  • Methyl 4-(6-formylpyridin-2-yl)benzoate

Uniqueness

Methyl 4-(2-fluoropyridin-4-yl)benzoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties compared to other fluoropyridine derivatives. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 4-(2-fluoropyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-15-12(14)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDOZQFIIPNAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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